molecular formula C22H30O2 B129767 3,4-Didehydroretinol Acetate CAS No. 20008-04-2

3,4-Didehydroretinol Acetate

Cat. No. B129767
CAS RN: 20008-04-2
M. Wt: 326.5 g/mol
InChI Key: FKPNTWPSTBQDNM-QHLGVNSISA-N
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Description

3,4-Didehydroretinol Acetate, also known as 3-Dehydro Retinol Acetate-[d3], belongs to the class of organic compounds known as retinoids . These are oxygenated derivatives of 3,7-dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene and derivatives thereof .


Synthesis Analysis

The 3,4-didehydroretinoic acid is generated in situ from retinol through a 3,4-didehydroretinol intermediate . In another study, it was found that 3,4-didehydroretinol is purified from a natural source of Wallago attu fish liver. Both retinoic acid and didehydroretinol are allowed to react in the presence of N,N -carbonyl diimidazole and dimethyl amino pyridine .


Molecular Structure Analysis

The molecular structure of 3,4-Didehydroretinol Acetate is similar to that of retinoids, which consist of a trimethylated cyclohexene ring, a conjugated tetraene side chain, and a polar carbon-oxygen functional group .


Chemical Reactions Analysis

Changes to the state of hydrogenation of the parent structure are denoted by indicating the position(s) involved and “hydro” for the addition of hydrogen or “dehydro” for the removal of hydrogen. For example, the ROL derivative originally termed “vitamin A 2 ” would be 3,4-didehydroretinol .


Physical And Chemical Properties Analysis

For example, all-trans retinol, which possesses five conjugated double bonds, absorbs maximally (λ max) at 325 nm, whereas all-trans retinoic acid, with an additional double bond (C=O of the carboxyl group) in conjugation, and 3,4-didehydroretinol (vitamin A 2 alcohol) with the additional carbon-carbon double bond in conjugation .

Safety And Hazards

The safety data sheet for 3,4-Didehydroretinol Acetate indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness .

properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7-14H,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPNTWPSTBQDNM-QHLGVNSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Didehydroretinol Acetate

CAS RN

20008-04-2
Record name 3,4-Didehydroretinyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020008042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIDEHYDRORETINOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/602I50FX07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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